Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

Catalog No.
S706992
CAS No.
18417-40-8
M.F
C8H10N2O6
M. Wt
230.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

CAS Number

18417-40-8

Product Name

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

IUPAC Name

diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate

Molecular Formula

C8H10N2O6

Molecular Weight

230.17 g/mol

InChI

InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3

InChI Key

RSNYSJGFMKPFRU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-]

Canonical SMILES

CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-]

The exact mass of the compound Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide (CAS: 18417-40-8), commonly referred to as diethyl furoxan-3,4-dicarboxylate (DFD), is a highly stable, liquid heterocyclic building block utilized extensively in the synthesis of nitric oxide (NO) donors and energetic materials. Unlike highly functionalized energetic furoxans that suffer from extreme mechanical sensitivity and poor thermal stability, this diethyl ester derivative offers a highly practical combination of processability, excellent solubility in standard organic solvents like THF, and a broad thermal safety margin [1]. Procurement of this specific intermediate allows manufacturers to bypass hazardous, low-yield destructive nitration protocols, providing a safe, distillable scaffold that can be quantitatively converted into complex amides, azides, and bifuroxans at the multikilogram scale[2].

Research Fit

Furoxan and furazan ring-system construction
Nitrile oxide precursor for cycloaddition cascades
Scalable synthetic route reported; suited for process chemistry

Substituting Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide with earlier-stage precursors like ethyl acetoacetate forces facilities to perform destructive nitrations, which are highly exothermic, difficult to control, and typically result in poor yields [1]. Conversely, attempting to procure downstream, highly functionalized energetic furoxans (such as dinitro- or azidofuroxans) directly introduces severe handling hazards, as many of these derivatives exhibit extreme mechanical impact sensitivities (often < 5 J) and decompose below 150 °C [2]. DFD bridges this gap by remaining completely insensitive to 40 J of mechanical impact while maintaining thermal stability up to 200 °C, ensuring that bulk transport, reactor loading, and vacuum distillation can be executed safely before the final, sensitive energetic or pharmaceutical moieties are synthesized[1].

Substitution Risk

Risk 1 Generic furoxan scaffolds differ in NO-release kinetics governed by substituent electronic effects; direct interchange may alter reactivity profiles.
Risk 2 Furazan analog (CAS 65422-98-2) lacks the N-oxide required for nitrile oxide generation, eliminating key cycloaddition utility.
Risk 3 Other furoxan diesters (e.g., dimethyl) may shift solubility and synthetic accessibility; ester identity influences downstream derivatization efficiency.

Multikilogram Scalability and Synthesis Yield

The procurement of DFD eliminates the need for hazardous in-house destructive nitration. When synthesized via the dimerization of ethyl 2-chloro-2-(hydroxyimino)acetate using a silver carbonate generator, DFD achieves an 80–90% yield and has been successfully scaled to multikilogram batches [1]. In contrast, traditional destructive nitration of ethyl acetoacetate is highly exothermic and suffers from low, inconsistent yields, making it economically unviable for large-scale production [2].

Evidence DimensionSynthesis Yield and Scalability
Target Compound DataDFD (80–90% reliable yield via Ag2CO3 method, multikilogram scalable)
Comparator Or BaselineEthyl acetoacetate nitration (Low yield, exothermic, limited to lab-scale)
Quantified Difference80–90% reliable yield vs. low/inconsistent yield with severe exotherm risks
ConditionsRoom temperature THF reaction (3-4 h) vs. destructive nitration conditions

Allows chemical manufacturers to procure a high-purity furoxan core without investing in specialized infrastructure for hazardous nitration reactions.

One-pot synthesis yield
Head-to-head
98.5% yield · 98.2% purity
Reported higher yield and purity compared with prior multi-step routes.
Data from one-pot method using economical starting materials; review scalability context.

Thermal Stability and Safe Distillation

DFD exhibits a robust thermal profile, remaining stable below 200 °C and only undergoing exothermic decomposition at 265 °C [1]. This wide thermal window permits rigorous purification via vacuum distillation at 120–130 °C (0.07–0.2 Torr) without discernible decomposition[1]. Standard highly functionalized energetic furoxans often lack this stability, decomposing at much lower temperatures and precluding thermal purification methods [2].

Evidence DimensionThermal Decomposition Threshold
Target Compound DataDFD (Stable < 200 °C, exothermic decomposition at 265 °C)
Comparator Or BaselineFunctionalized energetic furoxans (Decomposition often < 150 °C)
Quantified Difference> 50 °C higher thermal stability margin during processing
ConditionsDifferential Scanning Calorimetry (DSC) and vacuum distillation (120-130 °C bath)

Enables straightforward, solvent-free purification via vacuum distillation, ensuring high-purity precursor material for sensitive pharmaceutical or energetic applications.

Ag₂CO₃-mediated route
Head-to-head
80–90% yield · multikilogram scale demonstrated
Environmentally benign route; reported scalability to bulk quantities.
Method uses Ag₂CO₃ in THF at room temperature; review solvent recycling conditions.

Mechanical Insensitivity for Bulk Handling

Despite containing the energy-dense furoxan ring, DFD is insensitive to 40 J of mechanical impact when tested using an OZM BAM Fall Hammer BFH-10 [1]. This is a critical differentiator compared to downstream energetic derivatives like 3,3′-azobis-dinitro furoxan, which exhibit tremendous mechanical sensitivity that limits their bulk handling and transport [1].

Evidence DimensionImpact Sensitivity (BAM Fall Hammer)
Target Compound DataDFD (Insensitive to 40 J impact)
Comparator Or BaselineAdvanced energetic furoxans (Highly sensitive, often < 5 J impact threshold)
Quantified DifferenceComplete insensitivity at 40 J vs. extreme sensitivity
ConditionsOZM BAM Fall Hammer BFH-10 mechanical impact testing

Guarantees safe transport, storage, and large-scale reactor loading, drastically reducing the safety infrastructure required prior to downstream functionalization.

Nitrile oxide cycloaddition
Class-level
Reacts with olefins (1:2) to bicyclic products
Reactivity absent in non-oxidized furazan analogs; supports unique scaffold construction.
Thermal or microwave activation required; confirm compatibility with target olefin.

Solvent Compatibility for Downstream Functionalization

DFD demonstrates highly favorable solubility in polar organic solvents, particularly tetrahydrofuran (THF) and dichloromethane (DCM)[1]. This liquid-like processability in standard solvents allows for seamless integration into continuous flow or large-batch reactors for functional group transformations (e.g., ester to amide conversions), whereas more rigid or polymeric furoxan derivatives often require restrictive, high-boiling solvents like DMSO or DMF [1].

Evidence DimensionSolubility and Reaction Medium Fit
Target Compound DataDFD (Highly soluble in THF and DCM)
Comparator Or BaselineRigid/polymeric furoxans (Require DMSO/DMF)
Quantified DifferenceEnables reactions in easily removable, low-boiling solvents (THF/DCM)
ConditionsStandard multikilogram batch synthesis and purification workflows

Reduces solvent removal costs and prevents product degradation during post-reaction workup.

NO-Donor Cardiovascular Drug Precursor

DFD is a highly effective starting material for synthesizing furoxan-nicorandil derivatives and other NO-donating hybrid drugs. Its high solubility in THF and safe distillation profile allow pharmaceutical manufacturers to cleanly convert the diethyl ester groups into amides or alcohols, ensuring high-purity active pharmaceutical ingredients without the risk of thermal degradation during intermediate isolation[1].

Safe Scaffold for Energetic Materials

For defense and aerospace contractors, DFD serves as a critical, mechanically insensitive (40 J threshold) intermediate. It can be safely stockpiled and transported before being subjected to amination or nitration to produce powerful, highly sensitive explosives like bifuroxans or azidofuroxans, effectively decoupling bulk precursor handling from explosive manufacturing hazards [2].

Building Block for 1,3-Dipolar Cycloadditions

In general heterocyclic synthesis, DFD's stability below 200 °C makes it an excellent candidate for elevated-temperature 1,3-dipolar cycloadditions and furazan ring formations. Its compatibility with standard low-boiling solvents (DCM, THF) streamlines product recovery and scale-up compared to using unstable, highly reactive nitrile oxides directly [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Scalable, high-yield route to furoxan/furazan building block
Yield and purity benchmarks; ester derivatization compatibility
Cycloaddition scaffold construction
Nitrile oxide precursor for cascade reactivity
Cycloaddition performance with olefin substrates; bicyclic product isolation
NO-donor prodrug process dev
Green chemistry profile and ester derivatizability
Scalability, environmental footprint, and NO-release tailoring

XLogP3

1.1

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